2-(4-(isopropylthio)phenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O2S2 and its molecular weight is 432.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on compounds involving thiadiazole and piperidine structures has led to the development of novel molecules with unique chemical properties. For example, studies have synthesized various derivatives by reacting thiadiazole with piperidine and other reagents, revealing insights into their structural characteristics and potential for further chemical modification (Ismailova et al., 2014).
Biological Activities
- Thiadiazole derivatives have been investigated for their biological activities, including antimicrobial, antitumor, and antioxidant effects. For instance, studies on N-substituted-2-amino-1,3,4-thiadiazoles have shown promising antitumor and antioxidant activities, suggesting the potential for therapeutic applications (Hamama et al., 2013).
- Another study highlighted the synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine, which demonstrated inhibitory effects on certain bacterial strains, pointing to potential uses in antimicrobial treatments (Xia, 2015).
Potential Applications in Drug Development
- The inclusion of acetamide groups in drug molecules has been explored for various pharmacological effects. Research involving acetamide derivatives has contributed to the development of new compounds with potential clinical applications, such as in the treatment of cholesterol-related disorders (Shibuya et al., 2018).
Synthesis of Heterocyclic Compounds
- The synthesis and investigation of heterocyclic compounds, including those incorporating thiadiazole, have been a significant area of research due to their wide range of applications in medicinal chemistry and materials science. Studies have focused on synthesizing novel heterocyclic systems that incorporate thiadiazole, exploring their potential as antibacterial agents and in other applications (Tamer & Qassir, 2019).
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit antimicrobial activity . The mechanism of action of these compounds often involves interacting with bacterial cell walls or proteins to inhibit their function, leading to the death of the microbial cells
Biochemical Pathways
Similar compounds with a 1,3,4-thiadiazole core have been reported to interfere with various biochemical pathways in microbial cells, leading to their death
Result of Action
Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit antimicrobial activity, suggesting that this compound may also have similar effects
properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S2/c1-14(2)28-18-6-4-16(5-7-18)12-19(26)22-13-17-8-10-25(11-9-17)21(27)20-15(3)23-24-29-20/h4-7,14,17H,8-13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNCBDWMULOUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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